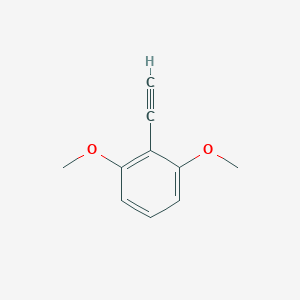

2-Ethynyl-1,3-dimethoxybenzene

Overview

Description

2-Ethynyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an ethynyl group attached to a benzene ring that also contains two methoxy groups at the 1 and 3 positions

Mechanism of Action

Target of Action

The primary target of 2-Ethynyl-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that the compound participates in electrophilic aromatic substitution reactions, which are crucial in many biochemical processes .

Pharmacokinetics

Its molecular weight (16219) and solid physical form suggest that it may have certain bioavailability characteristics .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-dimethoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

Bromination: The benzene ring is brominated to introduce a bromine atom at the 2-position.

Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene to introduce the ethynyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in electrophilic aromatic substitution reactions.

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Scientific Research Applications

2-Ethynyl-1,3-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- 1-Ethynyl-2,4-dimethoxybenzene

- 2-Ethynyl-4,6-dimethoxybenzene

- 2-Ethynyl-1,3-dihydroxybenzene

Uniqueness: 2-Ethynyl-1,3-dimethoxybenzene is unique due to the specific positioning of the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of the ethynyl group provides a site for further functionalization, while the methoxy groups can stabilize the compound and affect its electronic properties.

Biological Activity

2-Ethynyl-1,3-dimethoxybenzene, also known as 126829-31-0, is an organic compound with the molecular formula and a molecular weight of 162.19 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The primary starting materials include 1,3-dimethoxybenzene and ethynyl halides.

- Reagents : Common reagents used in the reaction include bases such as potassium carbonate or sodium hydride.

- Reaction Conditions : The reaction is generally performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

The following reaction scheme illustrates the synthesis:

Biological Activity

Research has demonstrated various biological activities associated with this compound. The following sections detail its pharmacological effects based on recent studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Bacillus subtilis | 64 μg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. A study conducted by Artunc et al. (2020) demonstrated that derivatives of 1,3-dimethoxybenzene exhibited significant free radical scavenging activity. This property is essential in mitigating oxidative stress-related diseases.

Mechanistic Studies

Mechanistic investigations have revealed that this compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels in cells, contributing to its antioxidant effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of related compounds and suggested that modifications to the ethynyl group could enhance activity against resistant strains.

- Oxidative Stress Reduction : Research conducted by McCarthy et al. (2022) indicated that derivatives of this compound could reduce oxidative stress markers in cellular models, suggesting a protective role in neurodegenerative diseases.

Properties

IUPAC Name |

2-ethynyl-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBIXSWLMFUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563534 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126829-31-0 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2-Ethynyl-1,3-dimethoxybenzene?

A1: this compound crystallizes in the orthorhombic space group Cmc21. [] The unit cell dimensions are a=11.587 Å, b=9.262 Å, and c=8.603 Å. [] The molecule lies on a crystallographic mirror plane with a nearly planar six-membered ring. [] The two methoxy substituents are almost coplanar with the benzene ring and are anti to the ethynyl group. [] The length of the triple bond is 1.163 Å. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.